molecular formula C17H26N2O B11541955 N'-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide

N'-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide

Katalognummer: B11541955
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: WKPWIAJYGMVMQB-OBGWFSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide is a chemical compound known for its unique structure and properties It is a hydrazone derivative, characterized by the presence of a hydrazide group attached to an octane chain and a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide typically involves the condensation reaction between 4-methylacetophenone and octanehydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

N’-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N’-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular pathways and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide
  • N’-[(1E)-1-(4-methylphenyl)ethylidene]methanesulfonohydrazide
  • 4-Hydroxy-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide

Uniqueness

N’-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide is unique due to its long octane chain, which imparts distinct physical and chemical properties compared to its analogs

Eigenschaften

Molekularformel

C17H26N2O

Molekulargewicht

274.4 g/mol

IUPAC-Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]octanamide

InChI

InChI=1S/C17H26N2O/c1-4-5-6-7-8-9-17(20)19-18-15(3)16-12-10-14(2)11-13-16/h10-13H,4-9H2,1-3H3,(H,19,20)/b18-15+

InChI-Schlüssel

WKPWIAJYGMVMQB-OBGWFSINSA-N

Isomerische SMILES

CCCCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)C

Kanonische SMILES

CCCCCCCC(=O)NN=C(C)C1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.